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Compound Name: Talazoparib-13C,d4

Cat. No.: B12370236 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of isotopic labeling strategies for Poly

(ADP-ribose) polymerase (PARP) inhibitors. It covers the synthesis, application, and analysis of

both radioactive and stable isotope-labeled PARP inhibitors, offering valuable insights for

researchers in drug discovery, pharmacology, and clinical development.

Introduction to Isotopic Labeling of PARP Inhibitors
Isotopic labeling is an indispensable tool in pharmaceutical research, enabling the detailed

study of a drug's absorption, distribution, metabolism, and excretion (ADME) profile, as well as

its interaction with biological targets. For PARP inhibitors, a class of targeted cancer

therapeutics, isotopic labeling plays a crucial role in non-invasive imaging of PARP expression,

understanding their pharmacokinetic and pharmacodynamic properties, and facilitating their

clinical development.

This guide will delve into two primary areas of isotopic labeling:

Radiolabeling: Primarily used for in vivo imaging techniques such as Positron Emission

Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT), and in

ADME studies to trace the drug and its metabolites.

Stable Isotope Labeling: Employed in quantitative bioanalysis as internal standards for

pharmacokinetic studies and to investigate metabolic pathways without the use of
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radioactivity.

PARP Signaling and Inhibition
Poly (ADP-ribose) polymerases (PARPs), particularly PARP-1 and PARP-2, are key enzymes in

the DNA damage response (DDR) pathway. They detect single-strand breaks (SSBs) in DNA

and catalyze the synthesis of poly (ADP-ribose) (PAR) chains, which recruits other DNA repair

proteins. In cancers with deficiencies in other DNA repair pathways, such as those with

BRCA1/2 mutations, inhibiting PARP leads to the accumulation of unrepaired SSBs, which

collapse replication forks and result in cell death through a concept known as synthetic lethality.
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Figure 1: Simplified PARP signaling pathway and the mechanism of action of PARP inhibitors.
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Radiolabeling of PARP Inhibitors
Radiolabeled PARP inhibitors are crucial for non-invasive imaging of PARP expression in

tumors, which can aid in patient selection, monitoring treatment response, and understanding

drug distribution. Common radioisotopes used include Fluorine-18 (¹⁸F) and Carbon-11 (¹¹C)

for PET, and Iodine-123 (¹²³I) and Technetium-99m (⁹⁹mTc) for SPECT. Carbon-14 (¹⁴C) is the

isotope of choice for human ADME and mass balance studies.

Quantitative Data from Radiolabeling Studies
The following tables summarize key quantitative data from various radiolabeling studies of

PARP inhibitors.

Table 1: In Vitro Binding Affinity and Potency of Radiolabeled PARP Inhibitors and Analogs

Compound Target Kᵢ (nM) IC₅₀ (nM) Reference(s)

[¹⁸F]Talazoparib PARP-1 0.65 ± 0.07 - [1][2]

Talazoparib

Analog (3a)
PARP-1 2.37 ± 0.56 - [1][2]

Talazoparib

Analog (3b)
PARP-1 1.92 ± 0.41 - [1]

Talazoparib

Analog (3c)
PARP-1 1.73 ± 0.43 -

Olaparib PARP-1 1.87 ± 0.10
5 (PARP-1), 1

(PARP-2)

[¹⁸F]AZD2281

(Olaparib analog)
PARP-1 - 17.9 ± 1.1

[⁶⁸Ga]Ga-

DOTANPB

(Niraparib

analog)

PARP-1 - 82.21

Table 2: In Vivo Tumor Uptake of Radiolabeled PARP Inhibitors
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Radiotracer Tumor Model Uptake (%ID/g) Time Point Reference(s)

[¹⁸F]Talazoparib PC-3 (prostate) 3.78 ± 0.55 4 h

[¹⁸F]Talazoparib PC-3 (prostate) 4.52 ± 0.32 8 h

[⁶⁸Ga]Ga-

DOTANPB
HeLa (cervical) 3.37 ± 0.33 -

[⁶⁸Ga]Ga-

DOTANPB

(blocked)

HeLa (cervical) 2.50 ± 0.27 -

Table 3: Human Mass Balance Studies with ¹⁴C-Labeled PARP Inhibitors

Compound Dose
% Recovery
in Urine

% Recovery
in Feces

Major Route
of
Elimination

Reference(s
)

[¹⁴C]Talazopa

rib

1 mg (100

µCi)
68.7 19.7

Renal

(unchanged

drug)

[¹⁴C]Niraparib
300 mg (100

µCi)
47.5 38.8

Renal and

Hepatic

[¹⁴C]Rucapari

b

600 mg (140

µCi)
- -

Metabolized

via oxidation,

N-

demethylatio

n, N-

methylation,

and

glucuronidati

on

Experimental Protocols for Radiolabeling
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The following diagram illustrates a typical workflow for a human ADME study using a ¹⁴C-

labeled drug candidate.
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Figure 2: General experimental workflow for a human ADME study using a ¹⁴C-labeled PARP
inhibitor.

A multi-step procedure is employed for the radiosynthesis of [¹⁸F]talazoparib. The synthesis

involves the preparation of a suitable precursor followed by a nucleophilic fluorination reaction

with [¹⁸F]fluoride. The crude product is then purified to yield the final radiotracer.

Materials:

Precursor molecule for fluorination

[¹⁸F]Fluoride

Kryptofix 2.2.2 (K₂₂₂)

Potassium carbonate (K₂CO₃)

Acetonitrile (anhydrous)

HPLC system for purification and analysis

Solid-phase extraction (SPE) cartridges
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Procedure (Simplified):

[¹⁸F]Fluoride activation: The cyclotron-produced [¹⁸F]fluoride is trapped on an anion-

exchange cartridge and eluted with a solution of K₂₂₂ and K₂CO₃ in acetonitrile/water. The

solvent is then evaporated to dryness to obtain the reactive [¹⁸F]fluoride/K₂₂₂/K₂CO₃

complex.

Radiolabeling: The precursor is dissolved in an anhydrous solvent (e.g., DMSO or

acetonitrile) and added to the dried [¹⁸F]fluoride complex. The reaction mixture is heated at a

specific temperature for a set time to facilitate the nucleophilic substitution.

Purification: The crude reaction mixture is diluted and passed through an SPE cartridge to

remove unreacted [¹⁸F]fluoride. The final purification is typically performed using semi-

preparative HPLC.

Formulation: The collected HPLC fraction containing the radiolabeled product is evaporated,

and the residue is redissolved in a physiologically compatible solution for injection.

Quality Control: The radiochemical purity, specific activity, and identity of the final product are

confirmed by analytical HPLC, and other relevant analytical techniques.

Stable Isotope Labeling of PARP Inhibitors
Stable isotope-labeled (SIL) analogs of PARP inhibitors, typically incorporating deuterium (²H or

D), carbon-13 (¹³C), or nitrogen-15 (¹⁵N), are invaluable tools for quantitative bioanalysis. They

are chemically identical to the parent drug but have a different mass, allowing them to be used

as internal standards in mass spectrometry-based assays to correct for variations during

sample preparation and analysis. Deuteration can also be strategically employed to alter the

metabolic profile of a drug, potentially leading to improved pharmacokinetic properties.

Applications in Pharmacokinetic Studies
The use of SIL internal standards is the gold standard for accurate and precise quantification of

drugs and their metabolites in biological matrices.

Table 4: Stable Isotope-Labeled PARP Inhibitors Used as Internal Standards
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Analyte
Stable Isotope-
Labeled Internal
Standard

Isotopic Label(s) Reference(s)

Olaparib [²H₈]-Olaparib ²H

Rucaparib [¹³C,²H₃]-Rucaparib ¹³C, ²H

Niraparib [¹³C₆]-Niraparib ¹³C

Experimental Protocols for Stable Isotope Labeling and
Analysis
The following diagram outlines the workflow for a typical pharmacokinetic study utilizing a

stable isotope-labeled internal standard.
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Figure 3: Workflow for pharmacokinetic analysis of a PARP inhibitor using a stable isotope-
labeled internal standard.

The synthesis of stable isotope-labeled compounds often follows similar routes to the

unlabeled drug, but utilizes labeled starting materials or reagents at a key step.

Example: Conceptual Synthesis of a Deuterated PARP Inhibitor

For the synthesis of a deuterated PARP inhibitor like [²H₈]-Olaparib, one would typically start

with a deuterated precursor. For instance, if a piperazine ring is part of the structure, a

deuterated piperazine could be used in the synthesis. The specific synthetic route would

depend on the structure of the PARP inhibitor and the desired position of the deuterium labels.

A general approach could involve:

Synthesis of a labeled building block: For example, preparing a deuterated version of a key

intermediate.

Coupling reactions: Assembling the final molecule using the labeled building block and other

non-labeled fragments.

Purification and Characterization: Purifying the final labeled compound using techniques like

chromatography and confirming its identity, purity, and isotopic enrichment using mass

spectrometry and NMR spectroscopy.

While detailed, step-by-step proprietary synthesis methods are often not publicly available, the

general principles of organic synthesis apply. For instance, the synthesis of olaparib involves

several key steps including a Horner-Wadsworth-Emmons reaction and amide couplings. To

introduce deuterium, one could use deuterated reagents in these steps.

Conclusion
Isotopic labeling is a powerful and versatile technology that is integral to the research and

development of PARP inhibitors. Radiolabeling enables non-invasive imaging of drug

distribution and target engagement, as well as definitive mass balance studies. Stable isotope

labeling is the cornerstone of accurate pharmacokinetic analysis and can be used to modulate

metabolic pathways. This technical guide provides a foundational understanding of the key
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principles, methodologies, and applications of isotopic labeling in the context of PARP

inhibitors, serving as a valuable resource for scientists and researchers in the field.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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